molecular formula C7H7ClO2 B8135067 3-Chloro-4-(methoxy-d3)phenol

3-Chloro-4-(methoxy-d3)phenol

Cat. No.: B8135067
M. Wt: 161.60 g/mol
InChI Key: DXUDPAQOAABPAE-FIBGUPNXSA-N
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Description

3-Chloro-4-(methoxy-d3)phenol is a deuterated aromatic compound featuring a chlorine substituent at the 3-position and a deuterated methoxy group (-OCD₃) at the 4-position of the phenol ring. The incorporation of deuterium in the methoxy group enhances its utility in analytical chemistry, particularly as a stable isotopic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This compound is synthesized via methods analogous to non-deuterated analogs, often involving deuterated reagents like CD₃I or deuterated solvents to introduce the -OCD₃ group . Its primary applications include serving as an internal standard in quantitative MS analysis and studying metabolic pathways where isotopic labeling is critical .

Properties

IUPAC Name

3-chloro-4-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUDPAQOAABPAE-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxy-d3)phenol typically involves the introduction of the chlorine and trideuteriomethoxy groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a chlorinating agent and a trideuteriomethoxy source under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of 3-Chloro-4-(methoxy-d3)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxy-d3)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or trideuteriomethoxy groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-Chloro-4-(methoxy-d3)phenol has several applications in scientific research:

    Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and isotopic effects.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxy-d3)phenol involves its interaction with molecular targets through its phenol and trideuteriomethoxy groups. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the trideuteriomethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Chloro-4-(methoxy-d3)phenol with structurally related chlorophenols, emphasizing substituent effects on physical, spectroscopic, and functional properties.

Compound Molecular Formula Substituents Molecular Weight Melting Point (°C) IR Peaks (cm⁻¹) Key Applications
3-Chloro-4-(methoxy-d3)phenol C₇H₅ClD₃O₂ 3-Cl, 4-OCD₃ ~180.03 Not reported ~3300 (O-H), ~1600 (C=C) Isotopic tracer in MS/NMR
3-Chloro-4-(trifluoromethoxy)phenol C₇H₄ClF₃O₂ 3-Cl, 4-OCF₃ 220.56 Not reported ~3300 (O-H), ~1250 (C-F) Pharmaceuticals, agrochemicals
3-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-3Cl) C₁₂H₈Cl₂N₂O 3-Cl, 4-N=N-(4-ClC₆H₄) 267.11 122–124 3300 (O-H), 1600 (C=C) Dye intermediates
3-Chloro-4-(chloromethyl)phenol C₇H₆Cl₂O 3-Cl, 4-CH₂Cl 177.03 Not reported ~3400 (O-H), ~700 (C-Cl) Synthetic intermediate for polymers
2,4-Dichlorophenol C₆H₄Cl₂O 2-Cl, 4-Cl 163.00 45–50 3300 (O-H), 1100 (C-Cl) Disinfectants, preservatives
4-Chloro-2-methylphenol C₇H₇ClO 4-Cl, 2-CH₃ 142.58 49–51 3300 (O-H), 1450 (C-CH₃) Antiseptics, resins

Key Comparative Insights

Substituent Effects on Physical Properties
  • Deuterated vs. Non-Deuterated Methoxy Groups: The -OCD₃ group in 3-Chloro-4-(methoxy-d3)phenol increases molecular weight by ~3 Da compared to its non-deuterated analog. Deuterium substitution minimally affects melting points but significantly alters MS fragmentation patterns, making it distinguishable in isotopic labeling studies .
  • Electron-Withdrawing Groups: Compounds like 3-Chloro-4-(trifluoromethoxy)phenol exhibit lower basicity due to the electron-withdrawing -OCF₃ group, enhancing stability under acidic conditions. This property is exploited in drug design to improve metabolic resistance .
Spectroscopic Differences
  • IR Spectroscopy: The O-H stretch (~3300 cm⁻¹) is consistent across phenolic compounds. However, 3-Chloro-4-(trifluoromethoxy)phenol shows additional peaks at ~1250 cm⁻¹ (C-F stretch), absent in non-fluorinated analogs .
  • Mass Spectrometry : Deuterated methoxy groups produce distinct isotopic clusters (e.g., M+3 peak), enabling precise quantification in MS-based assays .

Research Challenges and Opportunities

  • Data Gaps : Physical properties like melting points and solubility for deuterated compounds are underreported, necessitating further experimental characterization.
  • Isotopic Purity: Ensuring high deuterium enrichment (>95%) in 3-Chloro-4-(methoxy-d3)phenol is critical for avoiding analytical inaccuracies .
  • Sustainability: Developing greener synthetic routes for chlorophenols, particularly minimizing SOCl₂ use, remains a priority .

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